Here are some specific examples of its use in research:
2-Chloro-4-methylaniline, also known as 2-chloro-p-toluidine or 3-chloro-4-methylaniline, is an aromatic amine with the chemical formula C₇H₈ClN and a molecular weight of 141.598 g/mol. It appears as a light brown solid at room temperature and has a characteristic mild odor. The compound is classified as a hazardous substance due to its potential health effects, including irritation and sensitization upon exposure .
OCPT is considered a hazardous compound due to the following reasons:
This compound exhibits biological activity that can impact human health. Exposure may lead to methemoglobinemia, a condition where hemoglobin is altered, reducing oxygen transport in the blood. Symptoms include cyanosis, which manifests as a bluish discoloration of the skin and mucous membranes . Additionally, sensitized individuals may experience severe allergic reactions upon subsequent exposure.
2-Chloro-4-methylaniline can be synthesized through several methods:
The primary applications of 2-chloro-4-methylaniline include:
Studies on the interactions of 2-chloro-4-methylaniline with biological systems have highlighted its potential toxicological effects. Research indicates that it may interact with cellular components leading to oxidative stress and inflammatory responses. The compound's ability to induce sensitization suggests that it may act as a hapten in immune responses, potentially leading to allergic reactions upon repeated exposure .
Several compounds share structural similarities with 2-chloro-4-methylaniline. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Key Features |
---|---|---|
4-Chloro-2-methylaniline | C₇H₈ClN | Chlorine at para position |
3-Chloroaniline | C₆H₄ClN | Chlorine at meta position |
p-Toluidine | C₇H₉N | No halogen substitution |
2-Chloroaniline | C₆H₆ClN | Chlorine at ortho position |
2-Chloro-4-methylaniline is distinct due to its specific positioning of both the methyl and chlorine substituents on the aromatic ring, which influences its reactivity and biological activity compared to other anilines. Its unique properties make it particularly valuable in dye synthesis and other chemical applications.
The reduction of 2-chloro-4-nitrotoluene (2C4NT) to 2-chloro-4-methylaniline is the most industrially viable pathway. PdCe/Al₂O₃ catalysts achieve >99% yield under mild conditions (75–95°C, 0.3–1.0 MPa H₂) by suppressing dechlorination through thiophene additives. The carbon-supported Pd catalyst described in CN104370747A eliminates solvent use, leveraging hydrophobic activated carbon to segregate organic and aqueous phases, thereby minimizing catalyst poisoning.
Table 1: Catalytic Hydrogenation Performance
Catalyst | Temperature (°C) | H₂ Pressure (MPa) | Yield (%) | Dechlorination Inhibition Strategy |
---|---|---|---|---|
PdCe/Al₂O₃ | 85–90 | 0.3–1.0 | 99 | Sodium bicarbonate buffer |
Pt/Charcoal | 115–120 | 0.7–1.4 | 95.8 | Thiophene (100–250% wt catalyst) |
Pd@SBA-15 (MPBR) | 60 | 0.5 | 99 | Continuous-flow isolation |
Fe(OH)ₓ/Pt nanocrystals offer exceptional chemoselectivity for nitro group reduction without altering other substituents, attributed to Fe³⁺/Fe²⁺ redox couples facilitating hydrodeoxygenation. This system’s versatility extends to substituted nitroarenes, making it suitable for multi-step pharmaceutical syntheses.
Electrophilic chlorination of anilines traditionally favors ortho/para positions due to electron-donating NH₂ groups. However, Pd(II)-catalyzed meta-C–H chlorination using N-chlorosuccinimide (NCS) overcomes this limitation, enabling direct functionalization at the meta position. Pyridone-based ligands (e.g., L9, L11) are critical for stabilizing Pd intermediates, achieving 72–95% yields across diverse substrates, including alkynyl- and alkenyl-substituted anilines.
The Sandmeyer reaction remains relevant for aryl halide synthesis, particularly for converting diazonium salts to chloroanilines. For example, 3-chloro-4-methylaniline undergoes diazotization followed by fluorination with HF/NaNO₂ to yield 2-chloro-4-fluorotoluene (81.8% yield).
Microreactors enhance safety and efficiency in exothermic reactions like diazotization and hydrogenation. A continuous-flow system for red base KD hydrochloride diazotization achieves 99% yield in 21.2 s by optimizing suspension agglomeration through staged HCl addition. Similarly, micro-packed-bed reactors (MPBRs) with Pd@SBA-15 enable full nitrobenzene conversion at 60°C and 0.5 mL/min flow rates, reducing residence times to 1 minute.
Table 2: Continuous-Flow Reactor Performance
Reaction | Reactor Type | Residence Time | Yield (%) | Key Innovation |
---|---|---|---|---|
Diazotization | Microreactor | 21.2 s | 99 | Three-stage HCl addition |
Hydrogenation | MPBR (Pd@SBA-15) | 1 min | 99 | Mesoporous catalyst support |
Chlorination | Buss loop | 2 h | 95.6 | High circulation mixing |
Solvent choice critically impacts reaction kinetics and product purity. Methanol emerges as optimal for 2-chloro-4-nitrotoluene hydrogenation due to its polarity and miscibility with H₂, whereas aqueous HCl suspensions require precise agitation to prevent crystal agglomeration. In diazotization, ethanol/water mixtures (1:1 v/v) enhance nitro group stability, reducing byproducts like hydroxylamines.
Palladium-catalyzed dehalogenation of aryl chlorides like 2-chloro-4-methylaniline often employs formate salts as hydrogen donors. Studies demonstrate that the counterion of the formate salt significantly influences reaction rates, with cesium formate (CsHCOO) exhibiting superior activity compared to lithium or ammonium analogs [6]. Kinetic analyses reveal that the rate-limiting step involves abstraction of the formyl hydrogen by palladium, followed by oxidative addition of the aryl chloride to the Pd(0) center [6]. The resulting Pd(II) intermediate undergoes reductive elimination to yield the dehalogenated product (4-methylaniline) and regenerate the catalyst.
Imidazolium salt ligands, such as SIMes·HCl ((2,4,6-trimethylphenyl)dihydroimidazolium chloride), enhance the efficacy of Pd(dba)₂ catalysts in dechlorination. These ligands facilitate the formation of carbene-palladium hydride species, which participate in the oxidative addition of 2-chloro-4-methylaniline [3]. The electron-rich carbene ligand stabilizes the Pd center, enabling room-temperature dehalogenation with turnover numbers (TON) exceeding 500 [3].
Hydrodehalogenation in MeTHF (2-methyltetrahydrofuran) using ethanol as a hydride source achieves >90% conversion under mild conditions (25–60°C) [5]. The addition of ammonium acetate accelerates the reaction by maintaining a basic environment, which prevents HCl-induced catalyst deactivation [6]. Table 1 summarizes key reaction parameters for Pd-catalyzed dechlorination of 2-chloro-4-methylaniline.
Table 1. Optimization of Pd-Catalyzed Dehalogenation Conditions
Catalyst | Ligand | Solvent | Temperature (°C) | Conversion (%) |
---|---|---|---|---|
0.3% Pd/Al₂O₃ | None | H₂O | 100 | 98 [2] |
Pd(dba)₂ | SIMes·HCl | THF | 25 | 95 [3] |
Pd/YPhos | Ylide-phosphine | MeTHF | 60 | 92 [5] |
Visible-light-driven photoredox systems activate 2-chloro-4-methylaniline via single-electron transfer (SET) to generate aryl radical intermediates. Using Ir(ppy)₃ (tris(2-phenylpyridine)iridium) as a photocatalyst and Hantzsch ester as a reductant, the C–Cl bond undergoes homolytic cleavage to produce a chlorine radical (Cl·) and an aryl radical [7]. These radicals participate in three-component couplings with olefins and O₂, forming hydroxylated biaryl products with regioselectivity governed by the methyl substituent’s directing effects [7].
Deuterium labeling studies employing CD₃OD as a solvent reveal that the methyl group in 2-chloro-4-methylaniline does not undergo H/D exchange during photoredox reactions, confirming the radical’s localization on the aromatic ring [8]. Transient absorption spectroscopy further identifies a charge-transfer complex between the photocatalyst and substrate, which precedes radical generation [8].
The chloro group’s electron-withdrawing nature decreases the electron density at the para-amino position, reducing nucleophilicity in amination reactions. Conversely, the methyl group’s inductive effect increases electron density at the ortho and para positions, favoring electrophilic substitution. Density functional theory (DFT) calculations show that the LUMO (lowest unoccupied molecular orbital) of 2-chloro-4-methylaniline is localized on the chlorine-bearing carbon, making it the preferred site for nucleophilic attack [4].
In Buchwald-Hartwig amination, the methyl group at the 4-position creates steric hindrance, slowing oxidative addition to palladium. Bulky phosphine ligands (e.g., XPhos) mitigate this by stabilizing the Pd(0) intermediate and accelerating reductive elimination [4]. Table 2 compares amination yields for 2-chloro-4-methylaniline with different ligands.
Table 2. Ligand Effects on Amination Yield
Ligand | Base | Yield (%) |
---|---|---|
XPhos | Cs₂CO₃ | 88 [4] |
SPhos | K₃PO₄ | 72 [4] |
None | NH₄OAc | 35 [6] |
Polar aprotic solvents (e.g., DMF) enhance amination rates by stabilizing the transition state in the oxidative addition step. Kinetic isotope effect (KIE) studies (kₕ/k_d = 2.1) indicate that C–H bond cleavage in the amine nucleophile is partially rate-limiting [6].
Corrosive;Irritant